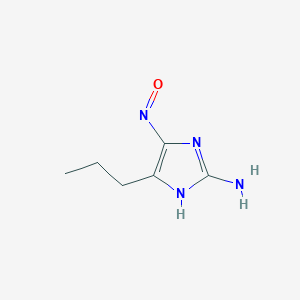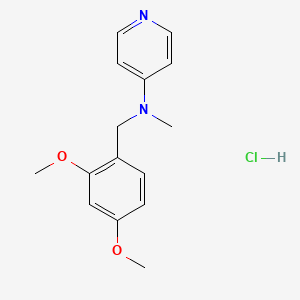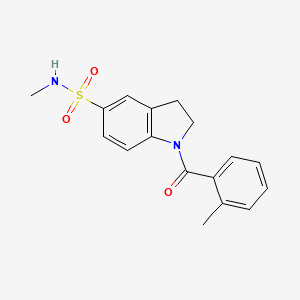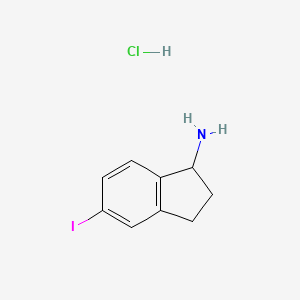![molecular formula C9H4BrClN2O B12828003 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is a heterocyclic compound that features a fused benzofuran and pyrazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and chlorinated starting materials, followed by cyclization reactions facilitated by catalysts or specific reagents. For instance, the use of oxalyl chloride and N,N-dimethylformamide (DMF) under vigorous stirring conditions has been reported .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as temperature control, solvent selection, and the use of efficient catalysts to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, which can be facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxalyl Chloride: Used in the preparation of the compound.
N,N-Dimethylformamide (DMF): Acts as a solvent and catalyst in certain reactions.
Bromine and Chlorine: Participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures.
Applications De Recherche Scientifique
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its electronic properties can be exploited in the development of new materials for electronic and photonic applications.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism by which 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in biological activity. For instance, the compound may interact with enzymes or receptors, altering their function and leading to downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: A related compound used in the synthesis of pesticides.
3,5-Disubstituted Pyrazoles: These compounds share a similar pyrazole core and exhibit diverse chemical properties.
Uniqueness
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is unique due to its fused benzofuran and pyrazole ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C9H4BrClN2O |
|---|---|
Poids moléculaire |
271.50 g/mol |
Nom IUPAC |
5-bromo-3-chloro-2H-[1]benzofuro[3,2-c]pyrazole |
InChI |
InChI=1S/C9H4BrClN2O/c10-5-3-1-2-4-6-8(14-7(4)5)9(11)13-12-6/h1-3H,(H,12,13) |
Clé InChI |
GIRHYLDFRINVFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC3=C(NN=C23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)


![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)

![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)

![4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid](/img/structure/B12827977.png)

![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)

